2-ethoxy-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine
Description
Properties
IUPAC Name |
(6-ethoxypyridin-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-2-21-13-4-3-12(5-16-13)14(20)18-6-11(7-18)8-19-10-15-9-17-19/h3-5,9-11H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUFVBFJUNFIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives exhibit a broad range of biological activities. They are often used in medicinal chemistry due to their synthetic and pharmacophore features.
Mode of Action
It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycles: The target’s pyridine contrasts with epoxiconazole’s epoxide and 3b’s fused pyrazolo-pyridine. Pyridine derivatives often target nicotinic acetylcholine receptors (e.g., neonicotinoids), while epoxides inhibit fungal sterol biosynthesis .
- Triazole Position : The target’s 1,2,4-triazole differs from 1,2,3-triazole in . The 1,2,4-isomer is prevalent in fungicides due to optimal hydrogen-bonding geometry with fungal enzymes .
Electronic and Conformational Analysis
- Electron Delocalization : The 1,2,4-triazole in the target compound likely exhibits resonance stabilization, similar to 1,2,3-triazole derivatives (e.g., shortened C–N bonds in .348–1.366 Å vs. typical 1.47 Å for single bonds) . This delocalization enhances thermodynamic stability and influences binding affinity.
- This contrasts with the rigid epoxide in epoxiconazole and the planar fused rings in 3b .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
